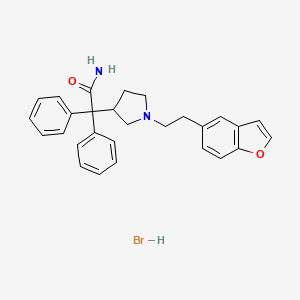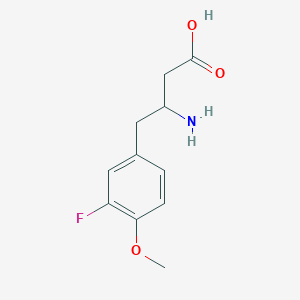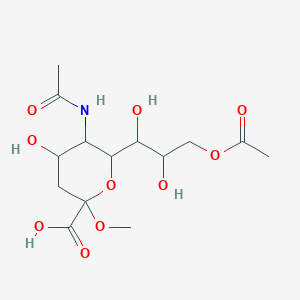
N-Acetyl-2-O-methyl-alpha-neuraminic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-2-O-methyl-alpha-neuraminic acid is a derivative of neuraminic acid, a type of sialic acid. Sialic acids are a family of nine-carbon sugars that are commonly found on the surface of cells and proteins. They play crucial roles in cellular recognition, signaling, and pathogen interactions. This compound is particularly significant in the study of glycosylation processes and the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-O-methyl-alpha-neuraminic acid typically involves the methylation of N-acetylneuraminic acid. One common method includes the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
Industrial production of this compound often employs enzymatic synthesis due to its efficiency and specificity. Enzymes such as N-acetyl-glucosamine 2-epimerase and N-acetylneuraminic acid lyase are used to catalyze the conversion of substrates into the desired product. This method is advantageous as it operates under mild conditions and produces fewer by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-2-O-methyl-alpha-neuraminic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents such as acyl chlorides or alkyl halides are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, often leading to the formation of alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-Acetyl-2-O-methyl-alpha-neuraminic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex glycoconjugates.
Biology: Studied for its role in cell-cell interactions and signaling pathways.
Medicine: Investigated for its potential in developing antiviral and antibacterial agents.
Industry: Utilized in the production of glycosylated products and as a research tool in glycomics.
Mecanismo De Acción
The mechanism of action of N-Acetyl-2-O-methyl-alpha-neuraminic acid involves its interaction with specific receptors and enzymes on the cell surface. It can act as a ligand for sialic acid-binding immunoglobulin-like lectins (Siglecs) and other glycan-binding proteins. These interactions can modulate immune responses, cell adhesion, and pathogen recognition. The compound’s methylation enhances its stability and binding affinity, making it a valuable tool in studying glycan-mediated processes.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylneuraminic acid: The parent compound, commonly found in nature.
N-Glycolylneuraminic acid: Another derivative with a glycolyl group instead of an acetyl group.
2-Keto-3-deoxynonulosonic acid: A structurally similar sialic acid with different functional groups.
Uniqueness
N-Acetyl-2-O-methyl-alpha-neuraminic acid is unique due to its methylation, which enhances its stability and binding properties. This modification allows for more precise studies of glycan interactions and the development of therapeutic agents with improved efficacy.
Propiedades
Fórmula molecular |
C14H23NO10 |
|---|---|
Peso molecular |
365.33 g/mol |
Nombre IUPAC |
5-acetamido-6-(3-acetyloxy-1,2-dihydroxypropyl)-4-hydroxy-2-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO10/c1-6(16)15-10-8(18)4-14(23-3,13(21)22)25-12(10)11(20)9(19)5-24-7(2)17/h8-12,18-20H,4-5H2,1-3H3,(H,15,16)(H,21,22) |
Clave InChI |
NIEBVOWRRSQMQG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)O)O)(C(=O)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





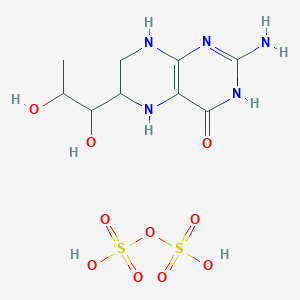
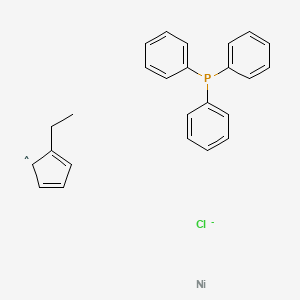
![9H-fluoren-9-ylmethyl N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12287095.png)
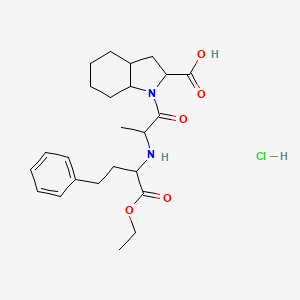
![Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12287105.png)
![Methyl 4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylate](/img/structure/B12287119.png)
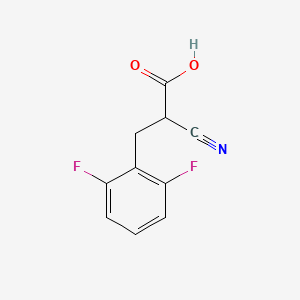
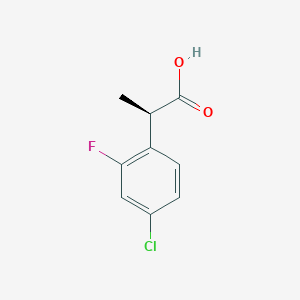
![Ethanol,2,2'-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis-](/img/structure/B12287157.png)
